Pyridin-3-YL-D-valine
Description
Pyridin-3-YL-D-valine is a pyridine derivative featuring a D-valine amino acid moiety linked to the pyridine ring at the 3-position. The compound’s structure combines the aromatic pyridine system with the chiral center of D-valine, which may confer unique physicochemical and biological properties compared to its L-enantiomer or non-pyridine-containing valine derivatives. Pyridine derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their electronic and steric characteristics . Structural determination of such compounds, including crystallographic analysis, often employs programs like SHELX, which are robust for small-molecule refinement and have been foundational in crystallography for decades .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(pyridin-3-ylamino)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9(10(13)14)12-8-4-3-5-11-6-8/h3-7,9,12H,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
VTAWWVOYSQUFLT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyridin-3-YL-D-valine belongs to a broader class of pyridinyl-amino acid hybrids. Below is a comparative analysis with structurally related compounds:
Key Observations :
Steric and Electronic Effects: The 3-position pyridine substitution in this compound creates distinct electronic environments compared to 2- or 4-substituted analogs. For example, Pyridin-2-YL-L-valine’s proximity of the amino acid to the pyridine nitrogen may enhance hydrogen-bonding interactions in biological systems . The D-valine configuration introduces chirality, which can influence binding affinity to chiral receptors or enzymes, unlike non-chiral analogs like Pyridin-4-YL-glycine.
Biological Activity: While direct data on this compound’s bioactivity is scarce, Pyridin-2-YL-L-valine derivatives exhibit antimicrobial properties, suggesting that pyridine position and amino acid stereochemistry critically modulate activity . The hydroxymethylpyrrolidinyl group in N-(2-chloro-6-...pivalamide () highlights how pyridine substituents beyond amino acids can expand pharmacological utility.
Crystallographic Behavior :
- Small-molecule crystallography of pyridine derivatives, including valine hybrids, frequently relies on SHELX programs for structure refinement. For instance, SHELXL’s robustness in handling high-resolution data ensures accurate determination of chiral centers and hydrogen-bonding networks .
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